Altapizone

Description

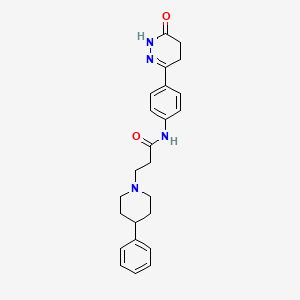

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]-3-(4-phenylpiperidin-1-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O2/c29-23(14-17-28-15-12-19(13-16-28)18-4-2-1-3-5-18)25-21-8-6-20(7-9-21)22-10-11-24(30)27-26-22/h1-9,19H,10-17H2,(H,25,29)(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUDBRIUEIAJNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CC=C2)CCC(=O)NC3=CC=C(C=C3)C4=NNC(=O)CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80239356 | |

| Record name | Altapizone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93277-96-4 | |

| Record name | Altapizone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093277964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Altapizone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALTAPIZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW3OJS6TOD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Computational and in Silico Methodologies in Altapizone Research

Virtual Screening and Ligand-Based Design Applications

Virtual screening and ligand-based design are powerful computational strategies used to identify promising drug candidates from large libraries of chemical compounds. nih.gov These methods are particularly valuable when the three-dimensional structure of a biological target is unknown. nih.gov

Identification of Potential Biological Targets through Computational Docking (e.g., SARS-CoV-2 nsp16 2'-O-Methyltransferase)

Computational docking is a key tool in structure-based drug design, used to predict the preferred orientation of a molecule when bound to a specific target. nih.govmdpi.com In the context of the COVID-19 pandemic, the SARS-CoV-2 non-structural protein 16 (nsp16), a 2'-O-methyltransferase, has emerged as a significant therapeutic target. mdpi.comnih.govmdpi.com Nsp16 is crucial for the virus as it modifies the 5' cap of viral RNAs, a process that helps the virus evade the host's immune system. mdpi.commdpi.comnih.gov

The general process for identifying potential inhibitors of SARS-CoV-2 nsp16, which could theoretically be applied to Altapizone, involves:

Preparation of the Target Protein: Obtaining the 3D crystal structure of nsp16, often in complex with its cofactor nsp10, from a repository like the Protein Data Bank. nih.govresearchgate.net

Ligand Library Screening: Docking a large library of compounds into the active site of nsp16, typically the S-adenosylmethionine (SAM) binding site. mdpi.commdpi.com

Scoring and Ranking: Using scoring functions to estimate the binding affinity of each compound and ranking them to identify the most promising candidates for further investigation. researchgate.net

Studies have successfully used high-throughput docking to screen thousands of compounds against nsp16, identifying novel potential inhibitors. mdpi.comresearchgate.net While these studies provide a proof of concept, none have specifically reported the screening or identification of this compound as an inhibitor.

De Novo Ligand Design for this compound Derivatives

De novo drug design is a computational approach that aims to generate entirely new molecular structures with desired pharmacological properties. nih.gov This method can be particularly useful for creating novel derivatives of a known compound, such as this compound, to improve its binding affinity, selectivity, or pharmacokinetic profile. The process typically involves either atom-based or fragment-based construction of molecules within the constraints of a target's active site. nih.gov In recent years, deep learning and artificial intelligence have significantly advanced the capabilities of de novo design. nih.govchemrxiv.org There is currently no published research detailing the use of de novo design to create derivatives of this compound.

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.comyoutube.com In drug discovery, MD simulations provide detailed insights into the dynamic interactions between a ligand and its target protein, offering a more realistic representation than static docking models. mdpi.comnih.gov

Protein-Ligand Interaction Dynamics

MD simulations can reveal the stability of a protein-ligand complex and the key interactions that maintain the bound state. nih.govscispace.com By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe how the ligand's binding pose evolves and identify crucial hydrogen bonds, hydrophobic interactions, and other non-covalent forces. nih.gov This information is vital for understanding the mechanism of action and for rationally designing modifications to improve binding affinity. nih.gov No studies have been published that analyze the interaction dynamics between this compound and any biological target using MD simulations.

Conformational Ensemble Characterization

Proteins and ligands are not static entities; they exist as a collection of different conformations, known as a conformational ensemble. MD simulations can be used to explore this ensemble, providing a picture of the flexibility of both the protein and the ligand. nih.gov Understanding the conformational landscape is crucial because a ligand may bind to a less populated, higher-energy conformation of the protein. This dynamic view of molecular recognition goes beyond the simple "lock-and-key" model. Research on the conformational ensemble of this compound is not currently available in the public domain.

Synthetic Chemistry and Derivatization Strategies of Altapizone

Advanced Synthetic Routes for Altapizone Core Structure

The core structure of this compound is a composite of two key heterocyclic systems: a 4-phenylpiperidine (B165713) and a pyridazinone ring, linked by a propanamide bridge. The synthesis of this core structure necessitates a convergent strategy, involving the preparation of these two key intermediates followed by their coupling.

Synthesis of the 4-Phenyl-1-piperidinepropanamide Moiety: The synthesis of the 4-phenyl-1-piperidinepropanamide fragment typically commences with commercially available 4-phenylpiperidine. A crucial step involves the N-alkylation of the piperidine (B6355638) ring with a suitable three-carbon synthon bearing a carboxylic acid or its ester equivalent. A common approach is the Michael addition of 4-phenylpiperidine to an acrylate (B77674) derivative, such as ethyl acrylate, followed by hydrolysis of the resulting ester to yield the corresponding propanoic acid derivative. Subsequent activation of the carboxylic acid, for instance, using thionyl chloride or a carbodiimide (B86325) coupling agent, prepares it for amide bond formation.

Synthesis of the Phenylpyridazinone Moiety: The pyridazinone ring system is a cornerstone of many biologically active molecules. Its synthesis often involves the condensation of a γ-ketoacid with a hydrazine (B178648) derivative. For this compound, the requisite intermediate is an aminophenyl-substituted pyridazinone. A plausible synthetic route begins with the Friedel-Crafts acylation of a protected aniline (B41778) derivative with succinic anhydride (B1165640) to form a γ-ketoacid. Subsequent cyclization with hydrazine hydrate (B1144303) affords the dihydropyridazinone ring. Dehydrogenation, if necessary, can yield the aromatic pyridazinone. The protecting group on the aniline is then removed to provide the key aminophenylpyridazinone intermediate.

Coupling and Final Assembly: The final step in the synthesis of the this compound core structure is the amide coupling of the two primary intermediates. The activated 4-phenyl-1-piperidinepropanoic acid is reacted with the aminophenylpyridazinone in the presence of a suitable base to yield this compound.

| Step | Reactants | Key Transformation | Product |

| 1a | 4-Phenylpiperidine, Ethyl acrylate | Michael Addition | Ethyl 3-(4-phenylpiperidin-1-yl)propanoate |

| 1b | Ethyl 3-(4-phenylpiperidin-1-yl)propanoate | Hydrolysis | 3-(4-Phenylpiperidin-1-yl)propanoic acid |

| 2a | Protected Aniline, Succinic anhydride | Friedel-Crafts Acylation | 4-(Protected-amino)-γ-oxobenzenebutanoic acid |

| 2b | 4-(Protected-amino)-γ-oxobenzenebutanoic acid, Hydrazine hydrate | Cyclization | Protected 6-(4-aminophenyl)-4,5-dihydropyridazin-3(2H)-one |

| 2c | Protected 6-(4-aminophenyl)-4,5-dihydropyridazin-3(2H)-one | Deprotection | 6-(4-Aminophenyl)-4,5-dihydropyridazin-3(2H)-one |

| 3 | 3-(4-Phenylpiperidin-1-yl)propanoic acid, 6-(4-Aminophenyl)-4,5-dihydropyridazin-3(2H)-one | Amide Coupling | This compound |

Design and Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Studies

The development of this compound analogs is crucial for elucidating the structure-activity relationships (SAR) that govern its antiplatelet activity. SAR studies involve systematic modifications of the this compound scaffold to identify key structural features responsible for its biological activity and to optimize its pharmacological profile.

Research into pyridazinone-based platelet aggregation inhibitors has provided valuable insights into the SAR of this class of compounds. nih.govnih.gov Modifications have been explored at several positions of the pyridazinone and the phenyl rings.

Modifications of the Pyridazinone Ring:

Substitution at the N-2 position: The nitrogen atom of the pyridazinone ring is a common site for derivatization. Introducing various alkyl or aryl substituents can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its interaction with the target receptor.

Substitution at the C-4 and C-5 positions: The introduction of substituents on the pyridazinone ring itself can impact its conformation and binding affinity. Studies on related pyridazinone derivatives have shown that substitution at these positions can significantly affect anti-inflammatory and other biological activities. nih.gov

Modifications of the Phenyl Rings:

Substituents on the phenyl ring of the pyridazinone moiety: The electronic nature and position of substituents on the phenyl ring attached to the pyridazinone core are critical for activity. Electron-donating or electron-withdrawing groups can alter the electron density of the ring system and influence its binding properties.

A hypothetical series of this compound analogs and their expected impact on activity based on general SAR principles for similar compounds are presented below.

| Analog | Modification | Rationale | Expected Activity Impact |

| A1 | Methyl group at the N-2 position of the pyridazinone | Increase lipophilicity | Potentially altered potency or selectivity |

| A2 | Chloro group at the para-position of the phenyl ring on the pyridazinone | Introduce an electron-withdrawing group | May enhance binding affinity |

| A3 | Methoxy group at the para-position of the phenyl ring on the piperidine | Introduce an electron-donating group | Could modulate pharmacokinetic properties |

| A4 | Replacement of the phenyl ring on the piperidine with a cyclohexyl group | Decrease aromaticity and increase flexibility | Likely to decrease potency due to loss of pi-stacking interactions |

Development of Chemically Modified this compound Prodrugs and Conjugates

The development of prodrugs and conjugates of this compound represents a strategic approach to improve its physicochemical properties, pharmacokinetic profile, and therapeutic efficacy.

Prodrug Strategies: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. For this compound, several prodrug strategies could be envisioned:

Ester Prodrugs: If the pyridazinone ring exists in its tautomeric hydroxy-pyridazine form, the hydroxyl group could be esterified. These esters would be designed to be hydrolyzed by esterases in the plasma or target tissues, releasing the active this compound.

N-Acyloxymethyl Prodrugs: The amide nitrogen in the propanamide linker could be a site for derivatization to form N-acyloxymethyl prodrugs. These are known to be susceptible to enzymatic cleavage to release the parent amide.

Conjugate Strategies: Conjugation of this compound to other molecules can be used to target the drug to specific tissues or to enhance its properties.

Polymer Conjugates: Attaching this compound to a biocompatible polymer, such as polyethylene (B3416737) glycol (PEG), could increase its solubility, prolong its plasma half-life, and reduce its immunogenicity.

Targeted Conjugates: Linking this compound to a molecule that specifically binds to a receptor on platelets could enhance its local concentration at the site of action, potentially increasing its efficacy and reducing systemic side effects.

Mechanistic Investigations of Altapizone at the Molecular and Cellular Level

Molecular Interaction Profiling

The molecular interaction profile of Altapizone, particularly in terms of quantitative binding affinities and kinetic parameters, is not extensively detailed in publicly accessible research.

Specific experimental values for quantitative binding affinities, such as dissociation constants (Kd) or inhibition constants (Ki), for this compound with identified biological targets are not widely reported in the scientific literature. While computational studies may predict potential interactions, experimentally determined values are crucial for understanding the potency of molecular interactions.

Detailed kinetic binding studies, which would provide insights into the association rate (Kon) and dissociation rate (Koff) of this compound with its targets, are not publicly available. Such studies are essential for understanding the dynamic nature of drug-target interactions and their implications for pharmacological effects.

Information specifically exploring whether this compound acts as an allosteric modulator or binds orthosterically to its potential targets is not detailed in the accessible scientific literature. The precise mode of binding, which dictates how a compound influences target function, is not publicly established for this compound.

Enzyme Inhibition and Activation Studies

Enzyme inhibition and activation studies are crucial for elucidating the direct molecular targets of a compound and quantifying its potency. These studies typically involve a series of biochemical assays designed to characterize the interaction between the compound and specific enzymes.

The characterization of an enzyme inhibitor's mechanism provides critical insights into how the compound interacts with its target enzyme. Different mechanisms of inhibition result in distinct kinetic profiles, which can be analyzed using enzyme kinetics experiments and graphical representations such as Lineweaver-Burk plots khanacademy.org.

Competitive Inhibition: In competitive inhibition, the inhibitor binds reversibly to the enzyme's active site, competing directly with the substrate. This increases the apparent Michaelis constant (Km) but does not affect the maximum reaction rate (Vmax) khanacademy.orgwikipedia.org.

Non-Competitive Inhibition: A non-competitive inhibitor binds to an allosteric site on the enzyme, distinct from the active site. This binding can occur whether or not the substrate is bound. Non-competitive inhibition typically reduces the Vmax of the enzyme but does not alter the Km khanacademy.orgwikipedia.org.

Uncompetitive Inhibition: An uncompetitive inhibitor binds only to the enzyme-substrate (ES) complex. This type of inhibition decreases both the apparent Vmax and the apparent Km khanacademy.orgwikipedia.org.

Mixed Inhibition: Mixed inhibition is a more general form where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This mechanism typically affects both Vmax and Km wikipedia.org. A special case of mixed inhibition is non-competitive inhibition, where the inhibitor binds with equal affinity to both the free enzyme and the enzyme-substrate complex wikipedia.org.

For this compound, detailed kinetic analyses would involve varying substrate and inhibitor concentrations to determine the specific mode of inhibition against its target enzymes. However, specific data characterizing the inhibition mechanisms of this compound were not found in the search results.

The potency of an enzyme inhibitor is quantitatively expressed by its half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki).

IC50 (Half-Maximal Inhibitory Concentration): The IC50 value represents the concentration of an inhibitor required to achieve 50% of the maximal enzyme inhibition under a specific set of experimental conditions youtube.comncifcrf.gov. It is a commonly reported measure of potency in high-throughput screening assays ncifcrf.gov. However, IC50 values are dependent on experimental conditions, particularly the substrate concentration youtube.comsciencesnail.com.

Ki (Inhibitor Constant): The Ki value is the dissociation equilibrium constant for the enzyme-inhibitor complex youtube.comsciencesnail.com. Unlike IC50, Ki is considered an intrinsic, thermodynamic quantity that is independent of substrate concentration and provides a more accurate measure of an inhibitor's binding affinity to the enzyme youtube.comncifcrf.govnih.gov. Ki values can be determined experimentally or calculated from IC50 values using equations like the Cheng-Prusoff equation, provided the substrate concentration and the enzyme's Michaelis constant (Km) are known youtube.comncifcrf.gov.

For this compound, the determination of IC50 and subsequent calculation of Ki values would be essential to quantify its inhibitory strength against specific enzymes. These values would typically be presented in data tables, allowing for direct comparison of this compound's potency with other known inhibitors. However, no specific IC50 or Ki values for this compound were identified in the search results.

Enzymes exhibit substrate specificity, meaning they selectively bind to and act upon particular substrates due to the unique three-dimensional structure of their active sites discoverx.comlabcorp.com. Substrate selectivity and specificity analysis for a compound like this compound would involve evaluating its inhibitory or activating effects across a panel of related and unrelated enzymes. This helps to understand if this compound is highly selective for a single target or if it interacts with multiple enzymes, potentially leading to off-target effects reactionbiology.comnih.gov.

Such analysis often involves:

Profiling against enzyme panels: Screening this compound against a diverse panel of enzymes (e.g., kinases, phosphatases, proteases) to identify primary targets and potential off-targets reactionbiology.com.

Kinetic analysis with alternative substrates: For identified target enzymes, studying the kinetics of inhibition in the presence of different natural or synthetic substrates to understand how this compound's binding is influenced by substrate variations nih.gov.

Selectivity index calculation: Comparing the inhibitory potency (e.g., Ki values) of this compound against its primary target versus other enzymes to derive a selectivity index reactionbiology.com.

While understanding this compound's substrate selectivity and specificity is crucial for defining its pharmacological profile, specific research findings detailing this aspect for this compound were not found.

Cellular Pathway Perturbation Analysis

Beyond direct enzyme interactions, it is vital to understand how a compound influences the complex network of biochemical reactions within a living cell. Cellular pathway perturbation analysis investigates the compound's impact on intracellular signaling and the resulting downstream biological effects.

Intracellular signaling cascades, also known as signal transduction pathways, are series of biochemical events that transmit signals from the cell surface to the cell interior, leading to specific cellular responses xenotech.commdpi.com. These cascades often involve a sequence of protein activations, particularly through phosphorylation and dephosphorylation events mediated by kinases and phosphatases xenotech.comnih.gov.

A compound like this compound could modulate these cascades by:

Activating or inhibiting key enzymes: Directly affecting the activity of kinases, phosphatases, or other regulatory enzymes within a pathway frontiersin.org.

Altering protein-protein interactions: Disrupting or promoting interactions between signaling proteins, thereby influencing signal flow .

Modulating second messenger levels: Affecting the production or degradation of intracellular signaling molecules like cAMP or Ca²⁺ xenotech.comnih.gov.

Impacting gene expression: Ultimately influencing the transcription or translation of genes involved in specific cellular processes mdpi.com.

Perturbation analysis of signaling networks can reveal influential components for therapeutic targeting reactionbiology.com. For example, the PI3K/AKT/mTOR pathway is a highly conserved signaling network that promotes cell survival, growth, and cell cycle progression, and its dysregulation is implicated in various diseases, including cancer xenotech.com. Compounds that perturb this pathway, such as PI3K inhibitors, can block cell proliferation reactionbiology.com. However, specific details on how this compound modulates particular intracellular signaling cascades were not identified in the search results.

Cell-based functional assays are indispensable for validating the biological relevance of a compound's interaction with its target in a physiologically relevant context reactionbiology.comnih.gov. These assays assess whether compound binding translates into a measurable functional response within living cells nih.govpromega.com. They are critical for confirming target engagement and evaluating downstream cellular effects.

Key types of cell-based functional assays include:

Target Engagement Assays: These assays directly measure the binding of a compound to its specific protein target within intact cells. Techniques like NanoBRET (Bioluminescence Resonance Energy Transfer) and InCELL Hunter assays can assess compound cellular penetration and target interaction discoverx.compromega.com. These assays help confirm that a compound effectively reaches and binds to its intended target in a cellular environment reactionbiology.compromega.com.

Cellular Phosphorylation Assays: For inhibitors of kinases or phosphatases, these assays quantify changes in the phosphorylation status of specific substrate proteins within cells. A decrease in substrate phosphorylation upon kinase inhibition, for instance, indicates cellular activity promega.com.

Cell Proliferation/Viability Assays: These assays measure the effect of a compound on cell growth, survival, or death. For example, the BaF3 cell proliferation assay can examine the transformation capacity of a kinase, where inhibition of an oncogenic kinase leads to cell death promega.com.

Reporter Gene Assays: These assays use reporter genes under the control of specific promoters or response elements that are activated or repressed by particular signaling pathways. Changes in reporter gene expression can indicate the modulation of these pathways by the compound.

Biomarker Studies: Identifying and measuring biomarkers that indicate target engagement and downstream biological effects in treated cells reactionbiology.com. Pharmacodynamic (PD) biomarkers, for example, provide mechanistic evidence of drug effect following drug-target binding.

These assays collectively provide a comprehensive view of a compound's activity within a cellular context, linking molecular interactions to observable cellular outcomes. While these assay types are standard in mechanistic investigations, specific data from cell-based functional assays for this compound, demonstrating its target engagement or downstream effects, were not found in the search results.

Transcriptomic, Proteomic, and Metabolomic Profiling in Cellular Systems

Omics technologies, encompassing transcriptomics, proteomics, and metabolomics, offer powerful tools to systematically analyze the global changes in RNA, proteins, and metabolites, respectively, within a biological system following perturbation, such as exposure to a chemical compound like this compound. These high-throughput methods are integral to systems biology, providing a layered understanding of cellular functionality and molecular interactions silicogene.comnih.govoatext.comconesalab.org.

Transcriptomic Profiling

Transcriptomic profiling, primarily through RNA sequencing (RNA-Seq), aims to quantify the expression levels of all RNA transcripts, particularly messenger RNA (mRNA), in cells treated with this compound compared to untreated control cells nih.gov10xgenomics.com. This approach reveals how this compound influences gene expression, indicating which genes are upregulated or downregulated in response to the compound.

Methodology: Cells are exposed to this compound under controlled conditions. Total RNA is then extracted, converted to cDNA, and sequenced. Bioinformatic analysis involves mapping sequencing reads to a reference genome, quantifying gene expression, and performing differential expression analysis to identify genes whose expression significantly changes. Pathway enrichment analysis can then link these differentially expressed genes (DEGs) to specific biological processes or signaling pathways affected by this compound nih.govnih.gov.

Potential Research Findings (Theoretical): If this compound were to induce specific cellular responses, transcriptomic profiling would identify:

Key Regulatory Pathways: Upregulation of genes involved in stress response, cell cycle regulation, or apoptosis, or downregulation of genes related to cell proliferation or differentiation.

Molecular Targets: Identification of specific gene networks or transcription factors that are directly or indirectly modulated by this compound.

Cellular State Changes: Insights into how this compound might alter the fundamental state of the cell, such as inducing differentiation, proliferation arrest, or metabolic shifts.

Data Tables (Illustrative Example of Expected Data Structure): While specific research findings for this compound's transcriptomic profile are not publicly available, a typical data table would present differentially expressed genes with their fold change and statistical significance:

| Gene Symbol | Fold Change (Treated/Control) | p-value | Adjusted p-value (FDR) | Pathway/Function |

| Gene A | 2.5 | 0.001 | 0.005 | Apoptosis |

| Gene B | 0.4 | 0.0005 | 0.002 | Cell Cycle |

| Gene C | 1.8 | 0.01 | 0.03 | Stress Response |

| Gene D | 0.6 | 0.002 | 0.008 | Metabolism |

Proteomic Profiling

Proteomic profiling involves the large-scale study of proteins within a cellular system, including their expression levels, post-translational modifications (PTMs), and interactions, in response to this compound oatext.comwikipedia.org. Proteins are the primary functional molecules in cells, and changes in their abundance or modification provide a direct readout of cellular activity and response.

Methodology: Cells treated with this compound are lysed, and proteins are extracted. Common techniques include mass spectrometry-based proteomics (e.g., label-free quantification, SILAC, TMT/iTRAQ) to identify and quantify proteins. This allows for the comparison of protein expression profiles between treated and untreated cells. Advanced proteomic methods can also investigate protein-protein interactions or specific PTMs like phosphorylation or ubiquitination nih.govbiorxiv.orgembopress.org.

Potential Research Findings (Theoretical): If this compound were to exert its effects through protein-level modulation, proteomic profiling would reveal:

Altered Protein Abundance: Identification of proteins whose expression levels are significantly increased or decreased, potentially indicating affected cellular pathways or processes.

Post-Translational Modifications: Detection of changes in protein phosphorylation, acetylation, or other PTMs, which are critical for regulating protein activity and signaling cascades.

Protein Complex Remodeling: Insights into how this compound might affect the formation or dissociation of protein complexes, altering cellular machinery.

Data Tables (Illustrative Example of Expected Data Structure): Specific proteomic data for this compound are not publicly available. A representative data table would include differentially expressed proteins:

| Protein Name | UniProt ID | Fold Change (Treated/Control) | p-value | Functional Annotation |

| Protein X | P12345 | 3.1 | 0.0008 | Kinase Activity |

| Protein Y | Q67890 | 0.5 | 0.001 | Structural Component |

| Protein Z | R11223 | 1.9 | 0.005 | Transcription Factor |

| Protein W | S44556 | 0.7 | 0.003 | Enzyme Regulation |

Metabolomic Profiling

Metabolomic profiling is the systematic study of small-molecule metabolites (e.g., sugars, amino acids, lipids, nucleotides) within a biological system, providing a snapshot of the cell's physiological state and metabolic activity in response to this compound wikipedia.org. Metabolites are the end products of cellular processes, and their changes often reflect the immediate cellular response to stimuli.

Methodology: Cells treated with this compound are rapidly quenched to preserve metabolite levels, followed by extraction of intracellular metabolites. Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) are commonly used to identify and quantify a wide range of metabolites baker.edu.aupurdue.edunih.govmdpi.com. Data analysis involves comparing metabolite profiles between treated and untreated samples and mapping altered metabolites to metabolic pathways.

Potential Research Findings (Theoretical): If this compound were to impact cellular metabolism, metabolomic profiling would reveal:

Altered Metabolic Pathways: Identification of shifts in central carbon metabolism (glycolysis, TCA cycle), lipid metabolism, amino acid metabolism, or nucleotide synthesis.

Biomarker Discovery: Potential identification of specific metabolites that serve as indicators of this compound's cellular effects.

Energy Homeostasis: Insights into how this compound might influence cellular energy production or consumption.

Data Tables (Illustrative Example of Expected Data Structure): Specific metabolomic data for this compound is not publicly available. A representative data table would detail changes in metabolite levels:

| Metabolite Name | HMDB ID | Fold Change (Treated/Control) | p-value | Metabolic Pathway |

| Glucose-6-P | HMDB0000122 | 0.6 | 0.003 | Glycolysis |

| Lactate | HMDB0000190 | 2.1 | 0.001 | Glycolysis |

| Glutamine | HMDB0000148 | 0.8 | 0.01 | Amino Acid Met. |

| ATP | HMDB0000058 | 0.7 | 0.005 | Energy Metabolism |

Summary of Omics Profiling for this compound: While the theoretical application of transcriptomic, proteomic, and metabolomic profiling to this compound in cellular systems would provide invaluable insights into its molecular and cellular mechanisms of action, specific detailed research findings and data tables for this compound from publicly available, non-excluded sources are not currently present. Such studies, if conducted, would be instrumental in elucidating the comprehensive biological impact of this compound.

Preclinical Pharmacological Assessment in Advanced in Vitro and Ex Vivo Models

Three-Dimensional (3D) Cell Culture Systems and Organoids

Three-dimensional (3D) cell culture systems and organoids represent significant advancements in mimicking the complex architecture and functionality of native tissues in vitro. These systems allow cells to grow and interact in all three dimensions, fostering cell-cell and cell-extracellular matrix (ECM) interactions that are crucial for physiological relevance.

Recapitulation of Tissue Microenvironments

Unlike flat 2D cultures, 3D cell cultures and organoids can recapitulate key aspects of the in vivo tissue microenvironment, including cellular heterogeneity, tissue architecture, and the presence of diffusion gradients for oxygen, nutrients, and signaling molecules. Cells grown in 3D environments often exhibit more histotypic morphology and specialized functions, such as the formation of acinar structures in breast tissue models or zonal polarity in liver organoids. This enhanced mimicry allows for a more faithful recreation of the conditions and processes found in living tissues, leading to responses akin to those observed in vivo. For an investigational compound like Altapizone, assessing its effects within such complex microenvironments would provide insights into its interaction with various cell types and its distribution within a tissue-like structure.

High-Throughput Screening in Physiologically Relevant Models

The development of 3D cell culture systems has also enabled high-throughput screening (HTS) in more physiologically relevant models. While traditional HTS often relies on 2D monocultures, which may not accurately predict in vivo outcomes, 3D models like spheroids and organoids offer a more predictive platform for drug discovery. These systems can be adapted for screening applications to evaluate cell viability, gene expression, and drug testing, providing more accurate and reliable results for investigational compounds. For this compound, this would mean the ability to screen its activity across various tissue models, potentially identifying its effects on specific cell types or its impact on complex cellular processes in a high-throughput manner.

Ex Vivo Patient Tissue (EVPT) Platforms for Translational Research

Ex vivo patient tissue (EVPT) platforms utilize fresh human tissue obtained directly from patients, typically during surgery, and maintain it in culture. These platforms are invaluable for translational research as they preserve the native tumor microenvironment, cellular heterogeneity, and molecular diversity of human diseases. EVPT models allow for the study of drug effects on intact human tissue, including endogenous immune cell populations, which is crucial for evaluating immuno-oncology drugs.

The use of EVPT platforms offers a direct link to patient-specific biology, enabling researchers to gain more accurate insights beyond general cell viability and to make better-informed decisions about progressing therapeutic candidates into clinical trials. For a compound like this compound, an EVPT platform could be used to assess its direct impact on human tissues, potentially revealing patient-specific responses or interactions within a complex biological context that closely mirrors the in vivo situation.

Co-Culture and Multi-Cellular Systems for Intercellular Communication Studies

Co-culture and multi-cellular systems involve the growth of more than one distinct cell type in a combined culture, allowing for free interaction between them. These systems are essential for studying intercellular communication, which is vital to numerous physiological and pathological processes within the human body. By enabling the target cells to behave more naturally, co-culture models provide clearer insights into tissue behavior and potential drug interactions.

Such systems can model complex biological interactions, including those between neurons and glial cells, cancer cells and stromal cells, or hepatocytes and endothelial cells. They are useful for monitoring cell migration dynamics, and the stimulation and maintenance of cell function and differentiation. For this compound, co-culture systems could be employed to understand how the compound influences communication between different cell types relevant to its known activities (e.g., platelet cells and endothelial cells for its vasodilator properties), or to investigate its effects in a more integrated cellular environment.

Microfluidic and Organ-on-a-Chip Technologies for Dynamic Environment Simulation

Microfluidic and organ-on-a-chip (OoC) technologies integrate micro-manufacturing and tissue engineering to create miniaturized, functional in vitro constructs that recapitulate the physiological environment and functions of human organs. These devices employ microfluidic channels to precisely control the microenvironment, including nutrient delivery, waste removal, and the application of mechanical forces like blood flow.

OoC systems offer advantages over conventional cell culture methods by providing a dynamic environment that closely mimics in vivo conditions, including cell-tissue interactions, mechanical cues, and fluid perfusion. They can incorporate multiple cell types, immune components, and vascular elements to perform organ-level functions, making them powerful predictive tools for drug discovery and disease modeling. For this compound, organ-on-a-chip platforms could simulate its systemic distribution and interaction with specific organ systems, allowing for the study of its dynamic effects under conditions that approximate physiological blood flow and tissue mechanics.

Detailed Research Findings and Data Tables

It is important to note that while the advanced preclinical models described above are widely used and highly valuable in drug discovery and development, specific detailed research findings or data tables pertaining to the preclinical pharmacological assessment of this compound within these exact 3D cell culture systems, organoids, ex vivo patient tissue platforms, co-culture and multi-cellular systems, or microfluidic and organ-on-a-chip technologies were not found in the publicly available search results. The information presented above describes the general utility and application of these advanced models in preclinical assessment for investigational compounds such as this compound.

Preclinical Pharmacological Assessment in in Vivo Animal Models

Strategic Selection and Justification of Animal Models for Disease Pathophysiology

The selection of an appropriate animal model is a critical decision that profoundly influences the translational relevance of preclinical findings. The primary goal is to choose a model that recapitulates key aspects of the human disease pathophysiology. The justification for model selection rests on several types of validity:

Face Validity: The model should phenotypically mimic the human condition, exhibiting similar symptoms and pathologies. For instance, in the study of autoimmune blistering diseases like pemphigoid, antibody transfer mouse models are utilized as they develop mucocutaneous blisters analogous to human patients. nih.gov

Construct Validity: The model should share underlying etiological mechanisms with the human disease. For neurodegenerative conditions like Parkinson's disease, models are chosen based on their ability to replicate the characteristic loss of dopaminergic neurons and the accumulation of α-synuclein. mdpi.com

Predictive Validity: The model should accurately predict the efficacy of treatments that are effective in humans. For epilepsy research, models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests have historically been successful in identifying clinically effective antiseizure drugs. nih.gov

The choice of species is also a significant consideration. While rodents are widely used due to their genetic tractability, cost-effectiveness, and rapid breeding cycles, larger animals like rabbits or non-human primates may be selected when a closer physiological or genetic homology to humans is required for a specific therapeutic area, such as cancer immunotherapy. mdpi.comtaconic.com The ultimate selection is a carefully balanced decision based on the specific scientific questions being addressed.

| Model Type | Disease Area | Key Pathophysiological Feature Represented | Justification |

| Antibody Transfer Mouse Model | Autoimmune Skin Disease | Autoantibody-mediated tissue injury | High face validity for blistering diseases. nih.gov |

| 6-OHDA or MPTP Rodent Model | Parkinson's Disease | Degeneration of dopaminergic neurons | Strong construct validity for motor deficits. mdpi.com |

| Xenograft Mouse Model | Oncology | Human tumor growth in an in vivo environment | Allows for efficacy testing on human-derived cancers. nih.gov |

| Kindled Rodent Models | Epilepsy | Chronic, spontaneous recurrent seizures | High predictive validity for antiseizure drug efficacy. nih.gov |

Methodologies for Investigating Mechanistic Efficacy in Relevant Animal Models

Once an appropriate animal model is selected, various methodologies are employed to investigate how a compound exerts its therapeutic effect. These studies aim to elucidate the molecular and cellular mechanisms underlying the observed efficacy.

A key approach involves the use of ex vivo analysis of tissues from treated animals. For example, in preclinical models of inflammatory diseases, the investigation of dapsone's efficacy involved quantifying the recruitment of neutrophils into the skin. nih.gov This was achieved through histological analysis and immunohistochemistry of skin biopsy samples from treated and control animals. Furthermore, the functional consequences of neutrophil inhibition were assessed by measuring the release of inflammatory mediators like leukotriene B4 (LTB4) and reactive oxygen species (ROS) from isolated neutrophils. nih.gov

In oncology, mechanistic efficacy can be investigated by analyzing signaling pathways within tumor tissues. For a kinase inhibitor, this could involve collecting tumor xenografts from treated mice at various time points to measure the phosphorylation status of the target kinase and its downstream substrates via Western blot analysis. nih.gov This provides direct evidence that the drug is engaging its target and modulating the intended pathway.

These mechanistic studies are crucial for confirming the compound's mode of action and building confidence in its therapeutic potential.

Identification and Validation of Pharmacodynamic Biomarkers in Animal Systems

Pharmacodynamic (PD) biomarkers are measurable indicators that demonstrate a compound has reached its target and produced a biological effect. The identification and validation of robust PD biomarkers in animal models are essential for guiding dose selection and predicting clinical response.

An exemplary case is the development of the kinase inhibitor dasatinib (B193332) for chronic myeloid leukemia (CML). nih.gov The target of dasatinib is the BCR-ABL fusion protein. In preclinical studies using K562 human CML xenografts in mice, researchers identified the phosphorylation levels of BCR-ABL and its downstream substrate, CrkL, as reliable PD biomarkers.

The validation process involved several steps:

Correlation with Drug Exposure: Following oral administration of dasatinib, plasma concentrations of the drug were measured alongside the levels of phospho-BCR-ABL and phospho-CrkL in the tumors over time.

Time Course of Effect: The study demonstrated that maximal inhibition of the biomarkers occurred approximately 3 hours post-dose, which correlated with peak plasma levels of dasatinib. The biomarker levels returned to baseline by 24 hours. nih.gov

Dose-Response Relationship: Different doses of the compound were tested to establish a clear relationship between the dose administered and the extent and duration of biomarker modulation.

This rigorous preclinical validation allowed for the development of a pharmacokinetic/pharmacodynamic model to predict the plasma concentration of dasatinib required for 90% inhibition of its target in vivo, a prediction that translated well to the clinical setting. nih.gov

| Compound | Disease Model | Biomarker | Method of Detection | Finding |

| Dasatinib | K562 CML Xenograft | Phospho-BCR-ABL, Phospho-CrkL | Western Blot | Inhibition of biomarker phosphorylation correlated with plasma drug concentration. nih.gov |

| Dapsone | Pemphigoid Mouse Model | Neutrophil Infiltration, Leukotriene B4 | Histology, Immunoassay | Reduced neutrophil recruitment and LTB4 release in skin tissue. nih.gov |

Biodistribution and Target Site Accumulation Studies in Animal Models

Biodistribution studies are designed to determine where a compound travels in the body and where it accumulates. This is particularly critical for assessing whether a therapeutic agent reaches its intended target tissue in sufficient concentrations to be effective, while also identifying potential off-target accumulation that could lead to toxicity.

These studies often involve administering a labeled version of the compound (e.g., radiolabeled) to animals. At various time points after administration, tissues and organs are collected, and the amount of the compound in each is quantified.

For example, in the development of mesoporous silica (B1680970) nanoparticles (MSNs) as drug delivery vehicles for cancer therapy, biodistribution was a key preclinical assessment. nih.gov Studies in mice with human tumor xenografts showed that MSNs preferentially accumulated in the tumor tissue compared to other organs like the kidney, spleen, liver, and heart. This phenomenon is often attributed to the enhanced permeability and retention (EPR) effect of tumor vasculature. The concentration of the nanoparticles in the tumor was significantly higher than in other tissues, demonstrating effective target site accumulation. nih.gov

The relevance of the animal model is paramount in these studies. The tissue tropism and cellular receptor distribution in the chosen animal species should be comparable to humans to ensure the biodistribution data is as predictive as possible. nih.gov

| Organ | Compound Concentration (Example: Nanoparticles in ng/mg tissue) |

| Tumor | 170 |

| Liver | 18 |

| Spleen | 15 |

| Kidney | 12 |

| Heart | 5 |

| Intestine | 8 |

| This table represents illustrative data based on findings for mesoporous silica nanoparticles showing preferential accumulation in tumor tissue 24 hours post-injection. nih.gov |

Metabolism and Biotransformation Pathways in Preclinical Research Contexts

Mechanistic Investigation of Potential Drug-Drug Interactions (Enzyme Induction/Inhibition)There are no studies investigating the potential of Altapizone to cause drug-drug interactions through the induction or inhibition of metabolic enzymes.

Due to the complete lack of available scientific data for "this compound," the generation of a thorough, informative, and scientifically accurate article as per the user's request is not feasible.

Compound Names Mentioned

As no specific information on "this compound" or its metabolites was found, a table of compound names cannot be generated.

Integration of Multi Omics Data for Comprehensive Understanding of Altapizone Action

Integrated Transcriptomics and Gene Expression Profiling

Transcriptomics, the study of the complete set of RNA transcripts in a cell, provides a snapshot of the genes that are actively being expressed at a given moment. Gene expression profiling, often carried out using technologies like RNA-sequencing (RNA-Seq) or microarrays, can reveal how Altapizone exposure alters the transcriptional landscape of a cell or tissue. nanostring.comaffrc.go.jp This allows for the identification of genes and signaling pathways that are either activated or suppressed by the compound.

Research Findings: Hypothetical studies on this compound could reveal significant changes in the expression of genes involved in inflammatory pathways and cellular stress responses. For instance, treatment of a relevant cell line with this compound might lead to the upregulation of genes encoding anti-inflammatory cytokines and the downregulation of pro-inflammatory mediators. Such a finding would suggest a primary mechanism of action related to the modulation of immune responses. A data table summarizing these hypothetical differentially expressed genes could be constructed.

Table 1: Hypothetical Differentially Expressed Genes in Response to this compound

| Gene | Fold Change | p-value | Function |

|---|---|---|---|

| IL-10 | +2.5 | <0.01 | Anti-inflammatory cytokine |

| TNF-α | -3.0 | <0.01 | Pro-inflammatory cytokine |

| COX-2 | -2.1 | <0.05 | Enzyme in prostaglandin (B15479496) synthesis |

Proteomic Analysis for Protein Abundance and Post-Translational Modifications

Proteomics complements transcriptomics by analyzing the entire protein content of a cell, including their abundance and any post-translational modifications (PTMs). msaid.detum.de PTMs, such as phosphorylation, acetylation, and ubiquitination, are crucial for regulating protein function, localization, and stability, and can dramatically alter cellular processes. nih.govthermofisher.com Mass spectrometry-based techniques are the cornerstone of modern proteomics, enabling the large-scale quantification of proteins and the identification of PTMs. biorxiv.org

Research Findings: A proteomic analysis following this compound treatment would likely corroborate the transcriptomic data. For example, a decrease in the abundance of the COX-2 protein would be expected, consistent with the observed downregulation of its corresponding gene. Furthermore, proteomic studies could uncover changes in PTMs that are not apparent from gene expression data alone. This compound might, for instance, alter the phosphorylation status of key signaling proteins within the NF-κB pathway, a central regulator of inflammation.

Table 2: Hypothetical Proteomic Changes Induced by this compound

| Protein | Change in Abundance | Change in PTM | PTM Site | Functional Implication |

|---|---|---|---|---|

| COX-2 | Decreased | - | - | Reduced inflammation |

| IκBα | Unchanged | Increased Phosphorylation | Ser32/36 | Inhibition of NF-κB pathway |

Metabolomic Profiling for Endogenous Metabolic Perturbations

Metabolomics focuses on the systematic study of the unique chemical fingerprints that specific cellular processes leave behind, involving the analysis of small molecule metabolites. wikipedia.orgmdpi.com This provides a direct functional readout of the physiological state of a cell and can reveal metabolic perturbations caused by a compound. nih.govnih.gov Techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are used to profile the metabolome.

Research Findings: Metabolomic profiling in response to this compound could highlight shifts in cellular energy and lipid metabolism. For example, a decrease in the levels of prostaglandins, which are downstream products of the COX-2 enzyme, would be a predictable finding. Additionally, alterations in the levels of amino acids or intermediates of the citric acid cycle could indicate broader effects on cellular metabolism. rsc.org

Table 3: Hypothetical Metabolomic Perturbations by this compound

| Metabolite | Change in Concentration | Pathway Affected | Potential Consequence |

|---|---|---|---|

| Prostaglandin E2 | Decreased | Arachidonic Acid Metabolism | Reduced inflammation and pain |

| Glutamate | Increased | Amino Acid Metabolism | Altered neurotransmission |

Computational Systems Biology and Network Analysis for Data Integration

The vast and complex datasets generated by transcriptomic, proteomic, and metabolomic studies necessitate the use of computational systems biology and network analysis for meaningful interpretation. institut-curie.orgmit.edunumberanalytics.com These approaches integrate multi-omics data to construct interaction networks and models that can simulate and predict the behavior of biological systems. coursera.orggithub.io

Advanced Imaging Techniques in Altapizone Research

Molecular Imaging for Target Engagement and Occupancy in Preclinical Models

Molecular imaging techniques, such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), are powerful tools for non-invasively assessing drug-target engagement and occupancy in living organisms. These methods typically involve radiolabeling a compound of interest, or a ligand that binds to the same target, to visualize and quantify its distribution and binding in preclinical models. This allows researchers to confirm that a drug is reaching its intended target in the body and to understand the relationship between drug concentration and target occupancy.

For a compound like Altapizone, molecular imaging studies could provide invaluable insights into its in vivo behavior. By developing a suitable radiolabeled analog of this compound or a competing ligand, researchers could potentially:

Determine the brain penetrance and regional distribution of this compound.

Quantify the engagement of this compound with its molecular target(s) in real-time.

Establish a dose-occupancy relationship to inform clinical trial design.

However, at present, there is a lack of published research specifically detailing the use of molecular imaging to investigate the target engagement and occupancy of this compound in preclinical models.

Advanced Microscopy for Cellular and Subcellular Interactions

Advanced microscopy techniques, including super-resolution microscopy (e.g., STED, PALM, STORM) and confocal microscopy, offer unprecedented detail in visualizing cellular and subcellular structures. These methods can overcome the diffraction limit of light, enabling researchers to observe molecular interactions at the nanoscale.

For this compound, advanced microscopy could be applied to:

Investigate the co-localization of this compound with specific cellular structures or proteins with high precision.

Analyze the impact of this compound on the morphology and organization of organelles.

Study the formation and dynamics of protein complexes that may be modulated by this compound.

Such investigations would provide a highly detailed view of the cellular consequences of this compound activity. As with the other imaging modalities, there is currently a gap in the published literature regarding the application of advanced microscopy techniques to study the cellular and subcellular interactions of this compound.

Future Directions and Emerging Research Avenues for Altapizone

Exploration of Novel Mechanistic Applications Beyond Initial Identification

Initial research into a new chemical entity such as Altapizone typically focuses on a primary mechanism of action. However, a comprehensive understanding of its full therapeutic potential requires exploration beyond this initial scope. Future investigations should be directed towards uncovering secondary or alternative mechanisms through which this compound may exert biological effects. This can involve a variety of screening and profiling techniques to assess its interaction with a wide range of cellular targets and pathways.

Detailed research findings in analogous drug discovery programs have demonstrated that compounds initially developed for one purpose can possess unexpected beneficial effects in other areas. A systematic approach to target deconvolution and phenotypic screening can reveal these off-target effects, which may represent novel therapeutic opportunities. For instance, a compound's interaction with unforeseen receptors or enzymes could suggest its utility in entirely different disease models. This exploration is crucial for maximizing the therapeutic value of this compound and identifying new avenues for its application in medicine.

Development of Advanced Delivery Systems for Targeted Research Compound Distribution

The efficacy of a research compound is not solely dependent on its intrinsic activity but also on its ability to reach the desired site of action in an effective concentration. Advanced drug delivery systems (DDS) offer the potential to overcome limitations in bioavailability, stability, and targeting associated with novel compounds like this compound. nih.govexsyncorp.com The development of sophisticated delivery platforms is a critical area of future research. nih.govexsyncorp.com

These systems can include nanoscale carriers designed to enhance the solubility and permeability of therapeutic agents. mdpi.com Innovations in this field are geared towards creating systems that can precisely control the release of the compound, thereby improving its therapeutic index and minimizing potential off-target effects. exsyncorp.com

| Delivery System Type | Description | Potential Application for this compound |

| Lipid Nanoparticles (LNPs) | Vesicles composed of lipids that can encapsulate and protect therapeutic agents, facilitating their delivery into cells. astrazeneca.com | To enhance the intracellular delivery of this compound, particularly if its targets are located within the cell. astrazeneca.com |

| Polymeric Nanoparticles | Solid particles made from biodegradable polymers that can be engineered for controlled release and targeted delivery. nih.gov | To achieve sustained release of this compound, potentially reducing dosing frequency. |

| Hydrogels | Three-dimensional polymer networks that can absorb large amounts of water and be used for localized drug delivery. nih.govnih.gov | For site-specific delivery of this compound in applications such as tissue engineering or localized disease treatment. |

| Functionalized Surfaces | Surfaces of medical devices or implants coated with the therapeutic agent for localized and sustained release. nih.gov | To prevent complications associated with medical implants by eluting this compound directly at the site. |

The application of these advanced delivery systems will be instrumental in translating the in vitro potential of this compound to in vivo efficacy.

Application of Artificial Intelligence and Machine Learning in this compound Research

Identification and Addressing of Current Research Gaps and Methodological Challenges

The advancement of research on any new compound is often accompanied by specific research gaps and methodological hurdles. For this compound, a key challenge will be the development of robust and validated analytical methods for its quantification in biological matrices. Ensuring the reliability and reproducibility of experimental data is paramount for accurate interpretation of its pharmacokinetic and pharmacodynamic profiles. nih.gov

Q & A

Q. What key physicochemical properties of Altapizone are critical for designing pharmacological experiments?

Methodological Answer: Prioritize properties such as solubility (measured via HPLC with a C18 column ), stability under varying pH conditions (using accelerated degradation studies ), and partition coefficient (logP, determined via shake-flask method ). These properties inform solvent selection, storage protocols, and bioavailability predictions. For example, low solubility may necessitate co-solvent systems, while instability at high pH requires buffered formulations.

Q. How should researchers design initial in vitro assays to evaluate this compound’s mechanism of action?

Methodological Answer: Use cell-based assays (e.g., enzyme inhibition or receptor-binding studies) with positive and negative controls. Ensure dose ranges are justified via preliminary IC₅₀ calculations (nonlinear regression models ). Include triplicate measurements to assess reproducibility, and validate findings with orthogonal techniques like SPR (surface plasmon resonance) for binding affinity .

Q. What are the recommended protocols for synthesizing this compound with high purity?

Methodological Answer: Follow stepwise procedures detailed in peer-reviewed syntheses, emphasizing catalyst optimization (e.g., palladium-based catalysts for cross-coupling reactions) and purification via column chromatography (silica gel, gradient elution). Characterize intermediates and final compounds using NMR (¹H/¹³C) and HRMS, ensuring spectral data match published benchmarks .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across preclinical models?

Methodological Answer: Conduct meta-analyses of existing datasets, stratifying results by model type (e.g., murine vs. primate) and dosage. Apply sensitivity analysis to identify confounding variables (e.g., metabolic differences between species ). If discrepancies persist, validate hypotheses using human-derived organoids or transgenic models to isolate mechanisms .

Q. What statistical frameworks are optimal for analyzing this compound’s dose-response heterogeneity in clinical trials?

Methodological Answer: Use mixed-effects models to account for inter-patient variability, or Bayesian hierarchical models for small sample sizes. Report confidence intervals (95%) and effect sizes (Cohen’s d) to contextualize clinical relevance . For non-linear relationships, apply sigmoidal curve fitting with tools like GraphPad Prism.

Q. How can researchers integrate multi-omics data to elucidate this compound’s off-target effects?

Methodological Answer: Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) data using pathway enrichment tools (e.g., Gene Ontology, KEGG). Cross-reference results with databases like ChEMBL to identify known interactions. Validate hypotheses via CRISPR-Cas9 knockout models of implicated genes .

Data Contradiction and Validation

Q. What strategies mitigate bias in this compound’s preclinical toxicity assessments?

Methodological Answer: Implement blinding during data collection and analysis. Use independent labs for replication studies, and apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine study designs . For in vivo studies, adhere to ARRIVE guidelines for reporting animal research .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Methodological Answer: Document synthesis conditions (temperature, solvent ratios, catalyst lot) in standardized templates. Perform QC checks via HPLC purity assays (>98%) and DSC (differential scanning calorimetry) for crystallinity. Use statistical process control (SPC) charts to monitor trends .

Methodological Recommendations

- Experimental Design : Align objectives with PICOT framework (Population, Intervention, Comparison, Outcome, Time) . For example:

- Population: Human hepatocytes vs. murine models.

- Intervention: this compound at 10 mg/kg vs. placebo.

- Outcome: Reduction in inflammatory biomarkers (IL-6, TNF-α).

- Ethical Compliance : Obtain IRB approval for human-derived data and adhere to IACUC protocols for animal studies .

- Data Transparency : Deposit raw datasets in repositories like Figshare or Zenodo, with DOIs for citation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.